molecular formula C10H16N4O5S2 B141702 Ethyladipoylazolamide CAS No. 138080-11-2

Ethyladipoylazolamide

Cat. No.: B141702
CAS No.: 138080-11-2
M. Wt: 336.4 g/mol
InChI Key: SZVBGAZAIOIMDR-UHFFFAOYSA-N
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Description

Ethyladipoylazolamide is a synthetic compound with the molecular formula C10H16N4O5S2 and a molecular weight of 336.38784 g/mol It is characterized by its unique structure, which includes an imidazole ring, making it a member of the azole family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyladipoylazolamide typically involves the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another method involves the use of ammonium acetate and urotropine in a solventless microwave-assisted reaction to form disubstituted imidazoles .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyladipoylazolamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of alkylated imidazole derivatives.

Scientific Research Applications

Ethyladipoylazolamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability.

Mechanism of Action

The mechanism by which ethyladipoylazolamide exerts its effects involves the inhibition of specific enzymes. It binds to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

    Imidazole: A basic structure similar to ethyladipoylazolamide but lacks the additional functional groups.

    Thiazole: Contains a sulfur atom in the ring, offering different chemical properties.

    Pyrazole: Similar five-membered ring structure but with different nitrogen positioning.

Uniqueness: this compound is unique due to its specific functional groups and the presence of both sulfur and nitrogen atoms in its structure. This combination provides distinct chemical reactivity and potential biological activity compared to other azole compounds.

Properties

IUPAC Name

ethyl 6-oxo-6-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O5S2/c1-2-19-8(16)6-4-3-5-7(15)12-9-13-14-10(20-9)21(11,17)18/h2-6H2,1H3,(H2,11,17,18)(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVBGAZAIOIMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)NC1=NN=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160465
Record name Ethyladipoylazolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138080-11-2
Record name Ethyladipoylazolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138080112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyladipoylazolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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